Kv1.3 Potency Gain Over BmKTX
ADWX-1 was engineered from the scorpion toxin BmKTX via three residue substitutions (G11R, I28T, D33H) to achieve dramatically enhanced Kv1.3 blocking potency [1]. In heterologously expressed HEK-293 cells, ADWX-1 inhibits Kv1.3 with an IC₅₀ of 1.89 pM, representing a 100-fold improvement over the native BmKTX toxin [1]. This engineering-based potency gain demonstrates the value of structure-guided rational design in generating superior research tools.
| Evidence Dimension | Kv1.3 channel inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 1.89 pM |
| Comparator Or Baseline | BmKTX (native scorpion toxin): approximately 189 pM |
| Quantified Difference | 100-fold increase in activity |
| Conditions | Heterologously expressed in HEK-293 cells; whole-cell patch clamp electrophysiology |
Why This Matters
The 100-fold potency gain over the native scaffold enables experiments requiring minimal off-target effects at low working concentrations, reducing peptide consumption and improving assay signal-to-noise ratios.
- [1] Han S, Yi H, Yin SJ, Chen ZY, Liu H, Cao ZJ, Wu YL, Li WX. Structural basis of a potent peptide inhibitor designed for Kv1.3 channel, a therapeutic target of autoimmune disease. J Biol Chem. 2008 Jul 4;283(27):19058-65. View Source
